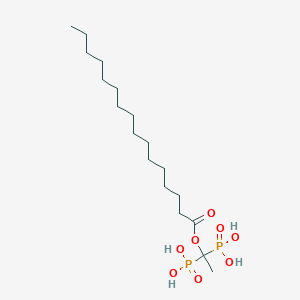
Hexadecanoic acid, 1,1-diphosphonoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 1,1-diphosphonoethyl ester typically involves the esterification of hexadecanoic acid with 1,1-diphosphonoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically purified using advanced separation techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid, 1,1-diphosphonoethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phosphonic acids.
Reduction: Reduction reactions can convert the ester into alcohols and phosphonates.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Hexadecanoic acid and phosphonic acid derivatives.
Reduction: Hexadecanol and phosphonate derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, 1,1-diphosphonoethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, 1,1-diphosphonoethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release hexadecanoic acid and 1,1-diphosphonoethanol. Hexadecanoic acid can then participate in various metabolic pathways, including β-oxidation and lipid biosynthesis. The phosphonic acid moiety may interact with enzymes involved in phosphate metabolism, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid, 1,1-diphosphonoethyl ester can be compared with other similar compounds such as:
Hexadecanoic acid, ethyl ester: An ester of hexadecanoic acid with ethanol, commonly known as ethyl palmitate. It is used in cosmetics and as a flavoring agent.
Hexadecanoic acid, 1,1-dimethylethyl ester: An ester of hexadecanoic acid with tert-butanol, used as a plasticizer and in the synthesis of other chemicals.
Hexadecanoic acid, 1,3-propanediyl ester: An ester of hexadecanoic acid with 1,3-propanediol, used in the production of biodegradable polymers.
This compound is unique due to the presence of the diphosphonoethyl group, which imparts distinct chemical and biological properties compared to other esters of hexadecanoic acid.
Eigenschaften
CAS-Nummer |
197852-42-9 |
|---|---|
Molekularformel |
C18H38O8P2 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
(1-hexadecanoyloxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C18H38O8P2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)26-18(2,27(20,21)22)28(23,24)25/h3-16H2,1-2H3,(H2,20,21,22)(H2,23,24,25) |
InChI-Schlüssel |
JWTVFNPDVYPRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


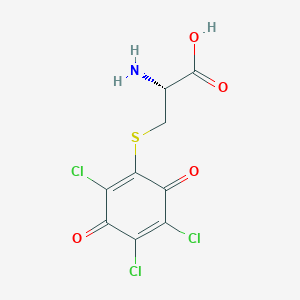
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

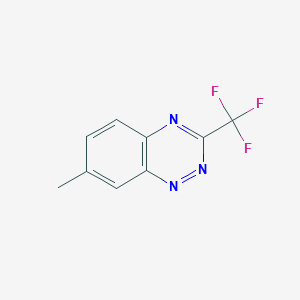
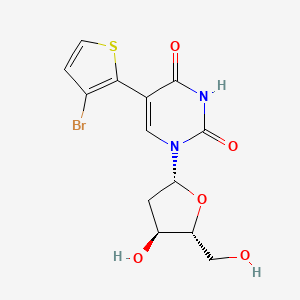
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
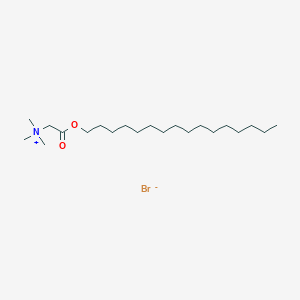
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
